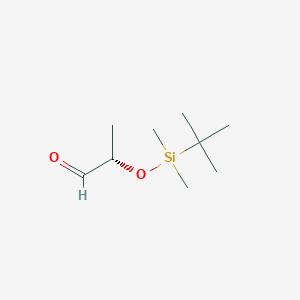
Sodium bis(trifluoromethanesulfonyl)imide
Vue d'ensemble
Description
Sodium bis(trifluoromethanesulfonyl)imide is a chemical compound with the empirical formula C₂F₆NNaO₄S₂ . It is commonly used as an electrolyte in batteries and fuel cells. Additionally, it serves as a Lewis acid and is employed in the field of ionic liquids . The compound is also known by its synonyms: Sodium bis(trifluoromethylsulfonyl)imide .
Synthesis Analysis
The synthesis of Sodium bis(trifluoromethanesulfonyl)imide involves the reaction between trifluoromethanesulfonic anhydride and sodium azide . The resulting product is a white crystalline powder with a melting point in the range of 257.1°C to 258.4°C .
Molecular Structure Analysis
The molecular structure of Sodium bis(trifluoromethanesulfonyl)imide consists of a central nitrogen atom (N ) bonded to two trifluoromethanesulfonyl groups (SO₂CF₃ ) and a sodium ion (Na⁺ ). The compound’s chemical formula can be represented as Na⁺[SO₂CF₃]₂N .
Applications De Recherche Scientifique
Solar Cell Technology
Sodium bis(trifluoromethanesulfonyl)imide is used as a p-type dopant in solid-state dye-sensitized and perovskite solar cells, improving their efficiency and stability .
Organic Solar Cells
It serves as a chemical additive to enhance power conversion efficiencies in porphyrin-based organic solar cells .
Lithium-Ion Batteries
As an organic electrolyte in lithium-ion batteries, Sodium bis(trifluoromethanesulfonyl)imide enhances hole conductivity, contributing to the overall performance of the battery .
Capacitors
In capacitors, it functions similarly by providing lithium ions as an organic electrolyte, which is crucial for the storage and discharge of electrical energy .
Polymerized Ionic Liquids
The compound is involved in the preparation of imidazolium core bearing monomer ionic liquids, which are then polymerized to develop advanced ionic liquids with potential applications in various fields .
Molecular Dynamics Studies
Molecular dynamics studies utilize Sodium bis(trifluoromethanesulfonyl)imide to simulate ion coordination and transport properties, particularly in systems like poly(ethylene oxide) with lithium salts .
Lithium-Ion Battery Enhancement
A novel category of bis(trifluorosulfonyl) imide-based ionic liquid electrolytes, which includes Sodium bis(trifluoromethanesulfonyl)imide, has been shown to improve the electrochemical activity of lithium-ion batteries .
Propriétés
IUPAC Name |
sodium;bis(trifluoromethylsulfonyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6NO4S2.Na/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKTWKVVQDCJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6NNaO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium bis(trifluoromethanesulfonyl)imide | |
CAS RN |
91742-21-1 | |
| Record name | Sodium bis(trifluoromethylsulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1313603.png)



![Spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B1313615.png)
